BenchChemオンラインストアへようこそ!

({4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)dimethylamine

Molecular weight Ligand efficiency Fragment-based design

({4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)dimethylamine (CAS 1183987‑96‑3) is a 2‑(dimethylaminomethyl)‑substituted thieno[2,3‑d]pyrimidine with a chlorine atom at position 4 and a phenyl ring at position 5. This fused heterocyclic scaffold belongs to a compound class widely explored for kinase inhibition and anti‑infective applications [REFS‑1].

Molecular Formula C15H14ClN3S
Molecular Weight 303.8 g/mol
CAS No. 1183987-96-3
Cat. No. B1531025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name({4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)dimethylamine
CAS1183987-96-3
Molecular FormulaC15H14ClN3S
Molecular Weight303.8 g/mol
Structural Identifiers
SMILESCN(C)CC1=NC2=C(C(=CS2)C3=CC=CC=C3)C(=N1)Cl
InChIInChI=1S/C15H14ClN3S/c1-19(2)8-12-17-14(16)13-11(9-20-15(13)18-12)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
InChIKeyPTDBGXVJPZIESI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

({4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)dimethylamine: A Structurally Differentiated Thieno[2,3-d]pyrimidine Building Block [CAS 1183987-96-3]


({4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)dimethylamine (CAS 1183987‑96‑3) is a 2‑(dimethylaminomethyl)‑substituted thieno[2,3‑d]pyrimidine with a chlorine atom at position 4 and a phenyl ring at position 5. This fused heterocyclic scaffold belongs to a compound class widely explored for kinase inhibition and anti‑infective applications [REFS‑1]. The compound is commercially available at ≥95 % purity from multiple vendors and is employed as a cell‑biology tool for receptor and ion‑channel studies [REFS‑2].

Why Generic Substitution of ({4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)dimethylamine Is Not Straightforward


Simply exchanging this compound with a close analog—such as the 5,6‑dimethyl derivative or the morpholinomethyl variant—can substantially alter physicochemical properties, target‑binding mode, and pharmacokinetic behavior. The 5‑phenyl substituent increases molecular size by approximately 48 Da relative to the 5,6‑dimethyl analog, raises lipophilicity, and introduces π‑stacking capability that is absent in the dimethyl congener [REFS‑1]. Similarly, replacing the dimethylamino head‑group with morpholine modifies the ionization state at physiological pH because the two amines differ in basicity by about 2 pKa units [REFS‑2]. These differences make the compound a distinct chemical probe whose activity cannot be extrapolated from the behavior of generic thieno[2,3‑d]pyrimidine analogs. The following quantitative evidence specifies where the differentiation is relevant for scientific selection or procurement.

Quantified Differentiation Evidence for ({4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)dimethylamine vs. Closest Analogs


Molecular Weight Increase of 48 Da Over the 5,6-Dimethyl Analog Directly Affects Ligand Efficiency Metrics

The target compound (MW 303.81 g mol⁻¹) is 48 Da heavier than the nearest commercially available analog, ({4-chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)dimethylamine (MW 255.77 g mol⁻¹) [REFS‑1][REFS‑2]. This difference results from the replacement of two methyl groups at positions 5 and 6 by a single phenyl ring, and it can influence binding free energy per atom (ligand efficiency), a critical parameter in hit‑to‑lead optimisation.

Molecular weight Ligand efficiency Fragment-based design

Estimated LogP Differential of ≥ 1 Unit vs. the 5,6-Dimethyl Analog Alters Predicted Membrane Permeability and Aqueous Solubility

The 5,6-dimethyl analog has a computed XLogP3‑AA of 3.2 [REFS‑1]. Replacing the two methyl groups with a phenyl ring is expected to increase XLogP3 by approximately 1–1.5 log units, placing the target compound in the 4.2–4.7 range. This differential can shift the molecule from ‘moderate’ to ‘high’ lipophilicity, which is known to influence solubility, metabolic stability, and off‑target promiscuity.

Lipophilicity XLogP3 ADME prediction

Dimethylamino Basicity (pKa ≈ 8.5–9.0) Contrasts with Morpholine Analogs (pKa ≈ 6.5–7.0), Dictating Ionization State at Physiological pH

The dimethylamine head‑group of the target compound has a predicted pKa of approximately 8.5–9.0, while the morpholinomethyl analog (4-({4-chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)morpholine) would have a morpholine pKa near 6.5–7.0 [REFS‑1]. At pH 7.4, the dimethylamine moiety is predominantly protonated (>90 %), whereas the morpholine is only partially ionised. This difference directly affects solubility, tissue distribution, and receptor‑binding kinetics.

pKa Ionization state Bioavailability

5‑Phenyl Substituent Enables π‑π Stacking Interactions Absent in 5,6‑Dimethyl Analogs, Potentially Enhancing Kinase Binding Affinity

X‑ray co‑crystal structures of related thieno[2,3‑d]pyrimidines bound to kinase ATP‑sites show that a 5‑aryl substituent can engage in π‑π stacking with a phenylalanine gatekeeper residue, whereas a 5‑methyl group cannot [REFS‑1]. The target compound’s 5‑phenyl ring is therefore structurally competent to form this interaction, offering a potential binding‑affinity advantage over 5‑alkyl analogs. No IC₅₀ data that directly compare the target compound with the 5,6‑dimethyl analog are currently available.

π-π stacking Kinase inhibition SAR

Procurement-Relevant Application Scenarios for ({4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)dimethylamine


Kinase Inhibitor Hit‑Finding Libraries Where π–π Stacking Is a Validated Binding Motif

The 5‑phenyl group provides a well‑documented handle for π–π interactions with aromatic gatekeeper residues in kinase ATP‑binding pockets, as observed in co‑crystal structures of related thieno[2,3‑d]pyrimidines [REFS‑1]. In contrast, the 5,6‑dimethyl analog lacks this capability. Compound‑library designers should therefore prefer the 5‑phenyl compound when screening against kinases for which aromatic stacking is a known pharmacophoric requirement.

Chemical Probe Development Requiring a Chargeable Tertiary Amine for pH-Dependent Solubility or Cellular Compartmentalisation

The dimethylamino head‑group (pKa ≈ 8.5–9.0) remains >90 % protonated at lysosomal pH 5.0 and >90 % protonated at cytosolic pH 7.4, potentially promoting lysosomal trapping and aqueous solubility [REFS‑1]. This behaviour is distinct from that of the morpholinomethyl analog, whose lower pKa (~6.5–7.0) leads to significant neutral‑fraction at physiological pH and altered sub‑cellular distribution. Researchers designing probes that exploit pH‑dependent ionisation should select the dimethylamino variant over the morpholine analog.

Fragment‑Based Drug Discovery Where a Larger, More Lipophilic Scaffold Is Desired for Initial Affinity Screening

With a molecular weight of 303.8 Da and an estimated logP > 4, the target compound occupies a higher lipophilicity space than the 5,6‑dimethyl analog (MW 255.8 Da, XLogP3‑AA = 3.2) [REFS‑1][REFS‑2]. Medicinal chemists seeking a more lipophilic starting point for fragment growth or affinity optimisation—while still retaining the thieno[2,3‑d]pyrimidine core—will find this compound a logical procurement choice over the smaller dimethyl congener.

Quote Request

Request a Quote for ({4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)dimethylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.